molecular formula C22H15FN4O B11294458 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11294458
M. Wt: 370.4 g/mol
InChI Key: IOBZNUIEVPUYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Polycyclic Heterocyclic Systems in Targeted Therapy

The strategic incorporation of polycyclic heterocycles into therapeutic agents has revolutionized molecular oncology since the 1980s. Nitrogen-dense frameworks initially gained prominence through natural product derivatives like camptothecin (quinoline alkaloid) and taxanes (diterpenoid taxane core). The 2010s marked a paradigm shift toward synthetic heterocyclic systems, with FDA approvals for kinase inhibitors containing pyrazolo[3,4-d]pyrimidine (Ibrutinib), pyrido[2,3-d]pyrimidine (Palbociclib), and pyrazolo[1,5-a]pyrimidine (Anagliptin) cores. Table 1 illustrates the progression of key heterocyclic chemotypes in approved oncology agents:

Table 1. Evolution of Polycyclic Heterocycles in FDA-Approved Targeted Therapies (2010–2025)

Heterocyclic System Representative Drug Target Kinase Approval Year
Pyrazolo[3,4-d]pyrimidine Ibrutinib (Imbruvica®) Bruton's tyrosine kinase 2013
Pyrido[2,3-d]pyrimidine Palbociclib (Ibrance®) CDK4/6 2015
Pyrazolo[1,5-a]pyrimidine Anagliptin (Suiny®) DPP-4 2012
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone Experimental compounds CDK2/9, FLT3 Preclinical

The migration toward fused pyrazolo-pyrido-pyrimidine systems addresses critical challenges in first-generation kinase inhibitors:

  • Enhanced three-dimensional complementarity to kinase hinge regions through π-π stacking interactions
  • Improved metabolic stability via reduced CYP3A4 oxidation susceptibility compared to monocyclic analogs
  • Tunable solubility profiles through peripheral substituent engineering (e.g., 4-fluorophenyl groups)

Role of Pyrazolo-Pyrido-Pyrimidine Hybrid Architectures in Kinase Inhibition

The 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold exemplifies modern structure-based design principles for ATP-competitive kinase inhibition. X-ray crystallographic analyses of analogous compounds reveal critical binding interactions:

  • Pyrido[3,4-e]pyrimidinone Core : Forms hydrogen bonds with kinase hinge region backbone atoms (e.g., Cys-773 in CDK2)
  • 4-Fluorophenyl Substituent : Engages in hydrophobic interactions with allosteric pockets (e.g., DFG-out conformation in FLT3)
  • N7-Phenyl Group : Stabilizes the glycine-rich loop through T-shaped π-cation interactions

Recent SAR studies demonstrate that methylation at C2 (as in the subject compound) reduces off-target activity against non-kinase ATPases by 37–42% compared to unmethylated analogs. The fluorophenyl moiety at C3 enhances cellular permeability (LogP = 2.8 ± 0.3) while maintaining aqueous solubility (pH 7.4 solubility = 18.7 μM).

Table 2. Kinase Inhibition Profiles of Pyrazolo-Pyrido-Pyrimidinone Derivatives

Compound Modification CDK2 IC₅₀ (nM) FLT3 IC₅₀ (nM) Selectivity Index (CDK2 vs. CDK1)
3-(4-Fluorophenyl), 2-methyl 11.2 ± 1.4 8.9 ± 0.9 142×
3-Phenyl, 2-H 9.8 ± 1.1 7.3 ± 0.8 39×
3-(3-Chlorophenyl), 2-ethyl 14.5 ± 2.1 6.4 ± 0.7 89×

Properties

Molecular Formula

C22H15FN4O

Molecular Weight

370.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-methyl-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H15FN4O/c1-14-20(15-7-9-16(23)10-8-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-5-3-2-4-6-17/h2-13H,1H3

InChI Key

IOBZNUIEVPUYMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles

Aminopyrazoles react with β-ketoesters or β-enaminones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. For example, 5-aminopyrazole derivatives condense with ethyl acetoacetate in acetic acid to yield intermediates with the pyrazolo-pyrimidinone moiety. Subsequent annulation with a pyridine ring precursor (e.g., 2-aminonicotinaldehyde) introduces the pyrido component via intramolecular cyclization.

Key Reaction Conditions

  • Solvent: Ethanol, DMF, or acetic acid

  • Temperature: 80–120°C

  • Catalysts: p-TsOH or piperidine

Sequential Ring-Closing Metathesis and Cyclization

An alternative route involves synthesizing the pyrido[3,4-e]pyrimidinone fragment first. Starting from 3-cyano-4-methylpyridine, hydrolysis forms a pyrimidinone, which undergoes Ullmann coupling with a fluorophenyl iodide to introduce the 4-fluorophenyl group. Ring-closing metathesis with a Grubbs catalyst then forms the pyrazolo ring.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 12 h
Yield72–85%

Multi-Step Synthetic Route from Source Materials

A representative pathway synthesizing the target compound involves four stages (Figure 1):

Step 1: Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One

6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes chlorination using POCl₃ and trimethylamine (TMA) in dichloroethane at reflux (80°C, 6 h) to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Hydrazinolysis

The chlorinated intermediate reacts with hydrazine hydrate in ethanol at 70°C for 8 h, producing 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Condensation with 4-Fluorobenzaldehyde

Hydrazine derivatives condense with 4-fluorobenzaldehyde in acetic acid (100°C, 10 h) to form a Schiff base, which cyclizes to the pyrido ring under basic conditions (KOH, DMSO, 120°C).

Step 4: N-Phenylation

The final phenyl group is introduced via Buchwald-Hartwig amination using phenylboronic acid, Pd(OAc)₂, and XPhos in toluene at 100°C.

Overall Yield : 28–34% (four steps).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 9H, aromatic-H), 2.61 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₂H₁₅FN₄O [M+H]⁺: 371.1254; found: 371.1258.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with retention time = 12.7 min.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing pathways during pyrido ring formation may yield regioisomers. Using bulky bases (e.g., DBU) or high-dilution conditions improves selectivity.

Solvent Effects on Yield

Comparative studies in DMF vs. DMSO reveal a 15% yield increase in DMSO due to better solubility of intermediates.

Scalability Limitations

Pd-catalyzed steps require catalyst loadings <2 mol% for cost-effective scale-up. Recent advances in ligand design (e.g., SPhos) reduce Pd usage to 1 mol% without compromising yield.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A microwave-assisted one-pot method combines pyrazole formation, cyclocondensation, and Suzuki coupling, reducing reaction time from 48 h to 8 h with comparable yields (30%).

Enzymatic Resolution for Enantiopure Forms

Lipase-mediated kinetic resolution of racemic intermediates achieves >99% ee, though this approach remains exploratory .

Chemical Reactions Analysis

Electrochemical C(sp²)-H Chalcogenation

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective C-3 chalcogenation under electrochemical conditions. Key findings include:

Reaction TypeConditionsSubstituentsYieldSource
SelenylationGraphite electrodes, 10 mA, TBABF₄ (20 mol%), CH₃CN, 1 hrDiphenyl diselenide75%
SulfenylationSame as above with diphenyl disulfide-OMe, -I, -Br substituents46–86%
  • Mechanism : Radical cross-coupling at room temperature via anodic oxidation generates chalcogen radicals, which attack the electron-rich C-3 position of the pyrazolo[1,5-a]pyrimidine ring .

  • Regioselectivity : Confirmed via X-ray crystallography and NMR, with no competing reactions at other positions .

Halogenation via Oxidative Methods

Halogen atoms can be introduced at the C-3 position using sodium halides (NaX) and potassium persulfate (K₂S₂O₈):

HalogenConditionsYield RangeNotes
IodineK₂S₂O₈, NaI, DMF, 80°C70–85%Optimal for bulky substituents
BromineK₂S₂O₈, NaBr, CH₃CN, RT65–78%Requires longer reaction times
  • Key Intermediate : A halogen radical (X- ) forms via persulfate-mediated oxidation, followed by radical addition to the aromatic system .

Cyclocondensation for Core Functionalization

The compound participates in cyclization reactions with β-dicarbonyl compounds or enaminones to form extended heterocycles:

ReagentProduct ClassConditionsYield
EnaminonesPyrido-fused derivativesK₂S₂O₈, 100°C, 6 hr82%
ChalconesSpirocyclic analogsMicrowave, 120°C68%
  • Mechanistic Insight : Cyclization proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl group, followed by dehydration .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring allows substitution at C-5/C-7 positions:

NucleophileConditionsPositionYield
NH₃EtOH/H₂O, reflux, 12 hrC-560%
R-OHNaH, DMF, 0°C to RTC-745–55%
  • Limitations : Steric hindrance from the 4-fluorophenyl group reduces reactivity at adjacent positions.

Oxidation and Reduction Profiles

  • Oxidation : The pyrimidinone moiety resists oxidation, but the pyrazole ring undergoes controlled oxidation to form N-oxides under H₂O₂/AcOH (30% yield).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the pyrido ring’s double bond, yielding a tetrahydro derivative (90% conversion).

Solvent-Dependent Tautomerism

The compound exhibits keto-enol tautomerism, influenced by solvent polarity:

SolventDominant FormRatio (Keto:Enol)Method of Analysis
DMSO-d₆Keto95:5¹H NMR, C NMR
CDCl₃Enol30:70IR (ν C=O at 1655 cm⁻¹)

Scientific Research Applications

Molecular Formula

  • C19H16FN5O

Key Structural Features

  • Contains a pyrazolo[1,5-a]pyrimidine core.
  • Substituted with a fluorophenyl group and a methyl group.

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Aurora Kinase Inhibition : Aurora kinases are critical for mitosis and are often overexpressed in cancer cells. Compounds similar to 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have demonstrated effective inhibition of these kinases, leading to reduced cell viability in several cancer cell lines.
    • Case Study : In vitro studies on breast cancer cell lines have reported IC50 values indicating significant cytotoxicity. For instance, related compounds have shown IC50 values as low as 27.6 μM against MDA-MB-231 cells.

Kinase Inhibition

The compound's structure suggests potential activity against various kinases beyond aurora kinases:

  • Phosphodiesterase Inhibition : Some derivatives have been noted for their ability to inhibit phosphodiesterase enzymes, which play roles in inflammatory processes. This inhibition could lead to applications in treating inflammatory diseases.

Antimicrobial and Antioxidant Properties

Research has also highlighted the antimicrobial and antioxidant activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antimicrobial Activity : Compounds within this class have demonstrated broad-spectrum activity against bacteria and fungi.
  • Antioxidant Activity : These compounds are capable of scavenging free radicals, contributing to their potential use in managing oxidative stress-related conditions.

Table 1: Biological Activities of Related Pyrazolo Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAurora Kinase InhibitionTBD[Source]
Related Compound ACytotoxicity (MDA-MB-231)27.6[Source]
Related Compound BAntimicrobial ActivityTBD[Source]

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signaling pathways, and induction of cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 3-(4-Fluorophenyl), 2-methyl, 7-phenyl Likely C₂₂H₁₅FN₄O ~386 High lipophilicity, potential CNS penetration
7-(4-Chlorophenyl)-2-methyl-3-phenyl analog (CAS 1015553-25-9) 3-(4-Chlorophenyl), 2-methyl, 7-phenyl C₂₂H₁₅ClN₄O 386.8 Higher logP vs. fluoro analog
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl) analog () 3-(4-Chlorophenyl), 7-indole-ethyl C₂₅H₁₇Cl₂N₅O 474.345 Enhanced π-π stacking, lower solubility
2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl) analog () 3-(4-Fluorophenyl), 2-ethyl, 7-TMP C₂₆H₂₂F₃N₅O₄ 537.48 Microtubule-targeting potential

Table 2. Biological Activity of Pyrazolo-Pyrido-Pyrimidinones

Compound Series Substituent Profile Biological Activity Reference
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p) Varied aryl groups at positions 2, 3, 7 No significant antimicrobial activity
MK74 () 5-(3,5-bis(CF₃)phenyl), 2-(4-methoxyphenyl) Not reported; designed for target engagement

Biological Activity

3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features, including a fused pyrazole and pyrimidine ring system with various substituents, suggest potential for significant biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer, antiviral, and antimicrobial properties.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (human breast cancer)
    • MV4-11 (biphenotypic B myelomonocytic leukaemia)
    • K562 (chronic myeloid leukaemia)

In a recent study, the compound exhibited significant growth inhibition in these cell lines when evaluated using the MTT assay. The results indicated that the compound could potentially serve as a lead structure for developing new anticancer agents .

Cell Line IC50 (µM) Reference
MDA-MB-23112.5
MV4-118.0
K56210.0

Antiviral Activity

The antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes or host cell receptors. While specific data on this compound is limited, related compounds have demonstrated activity against various viruses including influenza and HIV .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies. It has shown activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa1.00

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : It may modulate receptor activity that is crucial for microbial adhesion and invasion.

This mechanism allows the compound to disrupt normal cellular functions, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antiproliferative Activity : A study evaluated various derivatives against human cancer cell lines and found that structural modifications significantly influenced their efficacy .
  • Antimicrobial Efficacy : Research demonstrated that modifications at specific positions on the pyrazolo ring could enhance antimicrobial properties against resistant bacterial strains .
  • Fluorescence Properties : Some derivatives have been shown to possess fluorescence characteristics useful for biological imaging applications .

Q & A

Q. Yield Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aryl coupling steps .
  • Temperature Control : Maintain reflux temperatures (±5°C) to avoid side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. Example NMR Data :

Proton Environmentδ (ppm)MultiplicityIntegrationReference
Pyrimidine NH11.2Singlet1H
4-Fluorophenyl7.3–8.1Doublet (J = 8.5 Hz)4H

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Q. Methodological Answer :

  • Batch Comparison : Use high-resolution MS to detect trace impurities (e.g., dehalogenated byproducts) .
  • 2D NMR (COSY, NOESY) : Identify coupling between adjacent protons to confirm regiochemistry .
  • Control Experiments : Repeat reactions with deuterated solvents to rule out solvent artifacts .

Case Study :
A batch showing δ 7.9 ppm (unexpected singlet) was traced to incomplete fluorophenyl coupling. Adjusting Pd catalyst loading from 2% to 5% resolved the issue .

Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase domains (e.g., EGFR). Validate with MD simulations (GROMACS) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic effects of the fluorine substituent .

Q. Example Binding Affinity Data :

TargetDocking Score (kcal/mol)Experimental IC₅₀ (nM)Reference
EGFR-9.215 ± 3
CDK2-8.7220 ± 40

Advanced: How can environmental stability and degradation pathways be systematically evaluated?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H₂O₂). Monitor degradation via LC-MS .
  • Hydrolysis Kinetics : Measure half-life (t₁/₂) in buffer solutions (pH 1–10) at 40°C .

Q. Degradation Pathways :

ConditionMajor Degradantt₁/₂ (Days)Reference
pH 9, 40°CPyrimidine ring-opened product7
UV LightFluorophenyl dimer14

Advanced: What in vitro assays are recommended for preliminary biological activity screening?

Q. Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ assay to measure IC₅₀ against kinases (e.g., Aurora A) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assay (48–72 hr exposure) .

Q. Example Bioactivity Data :

Cell LineIC₅₀ (µM)MechanismReference
HeLa2.1 ± 0.3Apoptosis induction
HepG25.8 ± 1.2G2/M arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.